Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the core physical properties of Tert-butyl 2-amino-4,4-difluorobutanoate, a fluorinated amino acid derivative of increasing interest in medicinal chemistry and drug development.[1] Given the limited availability of published data for this specific compound, this document serves as a practical, in-depth manual for researchers and scientists, outlining detailed experimental protocols and the underlying scientific principles for its characterization. The guide covers essential physical properties including molecular weight, melting point, boiling point, and solubility, alongside a thorough discussion of its expected spectroscopic signature using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to empower drug development professionals with the necessary tools to rigorously characterize this and similar novel chemical entities.
Introduction
The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in modern medicinal chemistry. The unique electronic properties of fluorine can significantly influence the conformational preferences, metabolic stability, and binding affinity of parent molecules.[1] Tert-butyl 2-amino-4,4-difluorobutanoate, a non-natural amino acid ester, is a valuable building block in the synthesis of novel therapeutics. Its difluorinated butanoate side chain and tert-butyl ester protecting group offer a unique combination of lipophilicity and steric bulk, making it an attractive component for peptide and small molecule drug design.
A thorough understanding of the physical properties of Tert-butyl 2-amino-4,4-difluorobutanoate is paramount for its effective utilization in synthetic chemistry, for quality control, and for predicting its behavior in various formulation and biological contexts. This guide provides a detailed roadmap for the experimental determination of these properties.
Molecular and Structural Data
A foundational aspect of characterizing any chemical compound is understanding its basic molecular and structural features.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅F₂NO₂ | Calculated |
| Molecular Weight | 195.21 g/mol | [2] |
| Chemical Structure | (See Figure 1) | - |
| CAS Number (for (R)-enantiomer) | 770696-15-6 | [2] |
Figure 1: Chemical Structure of Tert-butyl 2-amino-4,4-difluorobutanoate
Caption: Workflow for melting point determination.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline Tert-butyl 2-amino-4,4-difluorobutanoate is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
[3]2. Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Approximate Melting Point Determination: If the melting point is unknown, a rapid heating rate (10-20 °C/minute) is used to obtain an approximate melting range.
[4]4. Accurate Melting Point Determination: A fresh sample is prepared and heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to allow for thermal equilibrium between the sample and the thermometer.
[3]5. Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last of the solid melts is recorded as the end of the melting range.
Causality: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to an accurate measurement.
Boiling Point
For liquid compounds, the boiling point is a characteristic physical property. Given that Tert-butyl 2-amino-4,4-difluorobutanoate may be a liquid at or near room temperature, a micro-boiling point determination method is recommended to conserve material. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
[5]
This technique is ideal for determining the boiling point of small volumes of liquid.
Caption: Workflow for micro-boiling point determination.
Methodology:
-
Apparatus Setup: Approximately 0.5 mL of Tert-butyl 2-amino-4,4-difluorobutanoate is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is then attached to a thermometer.
2. Heating: The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil). The bath is heated gently.
[6]3. Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. As the boiling point is reached, a continuous stream of vapor bubbles will emerge from the capillary tube.
[6]4. Data Recording: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This is the boiling point.
Causality: At the boiling point, the vapor pressure inside the capillary tube is equal to the external pressure. As the liquid cools slightly below the boiling point, the vapor pressure drops, and the higher external pressure forces the liquid into the capillary.
Solubility
Solubility is a crucial parameter for drug development, influencing everything from reaction work-ups to bioavailability. [7][8]A qualitative solubility analysis in a range of solvents provides valuable information about the polarity and functional groups of the molecule.
This protocol provides a systematic approach to determining the solubility of a compound in various solvents.
[9]
Caption: Decision tree for qualitative solubility testing.
Methodology:
-
General Procedure: To approximately 25 mg of Tert-butyl 2-amino-4,4-difluorobutanoate in a small test tube, add 0.75 mL of the solvent in portions, shaking vigorously after each addition.
[9]2. Solvent Sequence:
-
Water: To assess overall polarity. The presence of the amino and ester groups may impart some water solubility.
-
5% HCl: The basic amino group should be protonated by acid, forming a water-soluble ammonium salt. Solubility in aqueous acid is a strong indicator of an amine.
-
5% NaOH: The tert-butyl ester is unlikely to hydrolyze under these mild basic conditions at room temperature, so insolubility is expected.
-
Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane): To assess solubility in solvents of varying polarity. The tert-butyl group and the overall carbon skeleton suggest good solubility in moderately polar to nonpolar organic solvents.
Causality: The principle of "like dissolves like" governs solubility. The presence of both polar (amino, ester) and nonpolar (tert-butyl, alkyl chain) regions in the molecule will result in a mixed solubility profile. The ability of the amino group to act as a base allows for salt formation in acidic solutions, dramatically increasing aqueous solubility.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Tert-butyl 2-amino-4,4-difluorobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will be particularly informative.
[10]
Expected ¹H NMR Spectral Features:
-
tert-Butyl Group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.
-
-CH₂-CF₂-: A triplet of triplets due to coupling with both the adjacent methine proton and the two fluorine atoms.
-
-CH(NH₂)-: A multiplet, with its chemical shift and multiplicity dependent on coupling to the adjacent methylene protons.
-
-NH₂: A broad singlet, the chemical shift of which will be concentration and solvent dependent. This signal will be exchangeable with D₂O.
-
-CHF₂-H: A triplet of triplets, appearing further downfield due to the deshielding effect of the two fluorine atoms.
Expected ¹³C NMR Spectral Features:
-
tert-Butyl Carbons: A signal for the quaternary carbon around 80-85 ppm and a signal for the methyl carbons around 28 ppm.
-
Ester Carbonyl: A signal in the range of 170-175 ppm.
-
-CF₂-: A triplet due to one-bond coupling with the two fluorine atoms.
-
-CH(NH₂)-: A signal around 50-60 ppm.
-
-CH₂-: A signal adjacent to the difluoro group that will show coupling to fluorine.
Expected ¹⁹F NMR Spectral Features:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
[3][13]
Expected FT-IR Absorptions:
-
N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch: A strong, sharp absorption around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹, indicative of the C-F bonds.
-
N-H Bend: An absorption around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
[9]
Expected Mass Spectrometric Behavior:
-
Molecular Ion (M⁺): The mass spectrometer should detect the molecular ion. In high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
-
Fragmentation: Common fragmentation pathways for amino acid esters include the loss of the tert-butyl group (a stable carbocation), loss of the entire ester group, and cleavage adjacent to the nitrogen atom. The presence of fluorine atoms will influence the fragmentation pattern and can be identified by the characteristic mass defects.
[14][15]
Conclusion
This technical guide provides a comprehensive set of protocols and theoretical considerations for the thorough physical and spectroscopic characterization of Tert-butyl 2-amino-4,4-difluorobutanoate. By following the detailed methodologies outlined herein, researchers, scientists, and drug development professionals can obtain the critical data necessary to ensure the quality, purity, and suitability of this important synthetic building block for its intended applications. The principles and techniques described are broadly applicable to the characterization of other novel fluorinated amino acid derivatives, contributing to the advancement of medicinal chemistry and drug discovery.
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